molecular formula C7H4F5N B1408577 3,4-Difluoro-5-(trifluoromethyl)aniline CAS No. 1803790-37-5

3,4-Difluoro-5-(trifluoromethyl)aniline

Cat. No. B1408577
M. Wt: 197.1 g/mol
InChI Key: CNTKOYKIWYMHEM-UHFFFAOYSA-N
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Description

“3,4-Difluoro-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H4F5N . It has an average mass of 197.105 Da and a monoisotopic mass of 197.026382 Da . It is a derivative of aniline, which is an aromatic amine .


Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-5-(trifluoromethyl)aniline” consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and an amine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .

Scientific Research Applications

Vibrational Analysis and Molecular Structure

Research by Revathi et al. (2017) explored the vibrational analysis of molecules similar to 3,4-Difluoro-5-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline. This study, using Fourier Transform-Infrared and Raman techniques, contributes to understanding the molecular structure and vibrational spectra of such compounds (Revathi et al., 2017).

Cross-Coupling in Organic Chemistry

Wang et al. (2019) identified 3,5-bis(trifluoromethyl)aniline, a compound structurally related to 3,4-Difluoro-5-(trifluoromethyl)aniline, as an efficient transient directing group for palladium-catalyzed cross-coupling in organic synthesis. This process facilitates the creation of diverse 9-fluorenones, showcasing the compound's utility in synthetic chemistry (Wang et al., 2019).

Synthesis of Isoxazoles and Triazines

Strekowski et al. (1995) demonstrated the use of trifluoromethyl-substituted anilines, akin to 3,4-Difluoro-5-(trifluoromethyl)aniline, in synthesizing isoxazoles and 1,3,5-triazines. This research highlights the compound's role in the synthesis of these heterocyclic structures, which have various applications in medicinal and synthetic chemistry (Strekowski et al., 1995).

Trifluoromethylation of Free Anilines

Xie et al. (2014) developed a method for the radical trifluoromethylation of free anilines, a category that includes 3,4-Difluoro-5-(trifluoromethyl)aniline. This process is important for producing biologically active compounds and building blocks for further chemical synthesis (Xie et al., 2014).

Kinetic Study of Trifluoromethylation

Ono and Umemoto (1996) conducted a kinetic study on the C-trifluoromethylation of aniline, providing insights into the reaction mechanisms and efficiency of processes involving compounds like 3,4-Difluoro-5-(trifluoromethyl)aniline (Ono & Umemoto, 1996).

Future Directions

The future directions in the research and application of “3,4-Difluoro-5-(trifluoromethyl)aniline” and similar compounds are promising. The development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine-containing compounds have led to their widespread use in various fields, including pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

3,4-difluoro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTKOYKIWYMHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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